2-Fluoro-3-iodo-5-methoxypyridine

説明

BenchChem offers high-quality 2-Fluoro-3-iodo-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-iodo-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

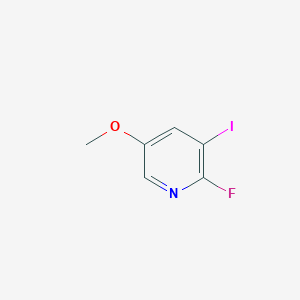

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-3-iodo-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBKTMXDIYHYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of 2-Fluoro-3-iodo-5-methoxypyridine

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 2-Fluoro-3-iodo-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluoro-3-iodo-5-methoxypyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a pyridine core adorned with an electron-withdrawing fluorine atom, a reactive iodine handle, and a modulating methoxy group, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, key reactivity, and applications, with a focus on its role in modern drug discovery. While specific experimental data for this exact molecule is sparse in publicly available literature, this document synthesizes information from closely related analogues and computational predictions to offer a robust profile for research and development purposes.

Introduction & Chemical Identity

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved therapeutic agents.[1][2] The strategic introduction of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological activity, selectivity, and pharmacokinetic profile.[3] 2-Fluoro-3-iodo-5-methoxypyridine emerges as a particularly valuable synthon due to its trifunctional nature, offering multiple avenues for synthetic diversification.

-

The 2-fluoro group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins by participating in hydrogen bonding or other non-covalent interactions.

-

The 3-iodo group serves as a highly reactive site for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon- and heteroatom-based substituents.[4]

-

The 5-methoxy group modulates the electronic character of the pyridine ring and can influence the molecule's conformation and solubility.[3]

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-Fluoro-3-iodo-5-methoxypyridine

-

Molecular Formula: C₆H₅FINO

-

Molecular Weight: 253.01 g/mol

-

Canonical SMILES: COC1=CC(=NC=C1F)I

-

InChI Key: Based on the structure, a unique InChI key would be generated upon synthesis and registration.

Chemical Structure

The structural arrangement of substituents on the pyridine ring is depicted below.

Caption: 2D structure of 2-Fluoro-3-iodo-5-methoxypyridine.

Physicochemical Properties

Experimental physicochemical data for 2-fluoro-3-iodo-5-methoxypyridine is not widely published. The following table summarizes key properties based on computational predictions and data from structurally similar compounds. This information is intended to guide researchers in anticipating the compound's behavior.

| Property | Value (Predicted or Inferred) | Basis for Estimation & Comments |

| Molecular Weight | 253.01 g/mol | Calculated from the molecular formula (C₆H₅FINO). |

| Physical State | Likely a solid at room temperature. | Inferred from related structures. For example, 2-fluoro-3-iodo-5-methyl pyridine is a solid with a melting point of 110-114 °C[5], and 3-bromo-5-methoxypyridine has a melting point of 31-35 °C.[6] The combination of iodine and the planar ring system suggests strong intermolecular interactions. |

| Boiling Point | > 200 °C (Predicted) | Halogenated aromatic compounds typically have high boiling points. 3-Fluoro-5-iodopyridine has a boiling point of 196 °C.[7] The addition of the methoxy group would likely increase this further. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF). Sparingly soluble in water. | Based on the general solubility of functionalized pyridines. The methoxy group may impart slight polar character, but the overall molecule is largely nonpolar. |

| pKa (of conjugate acid) | ~0.5 - 1.5 (Predicted) | The parent pyridine has a pKa of 5.2. The strongly electron-withdrawing fluorine and iodine atoms significantly reduce the basicity of the nitrogen atom. The pKa of 3-fluoro-5-iodopyridine is predicted to be ~0.78.[7] |

| LogP | 2.0 - 2.5 (Predicted) | The presence of both a lipophilic iodine atom and a polar methoxy group influences the octanol-water partition coefficient. This value is in a range often considered favorable for drug-like molecules. |

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of 2-fluoro-3-iodo-5-methoxypyridine. The following techniques are standard, and the expected results are described based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions.

-

H6: This proton will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).

-

H4: This proton will also appear as a doublet, but with a smaller coupling constant (⁴JHF).

-

A singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed in the upfield region (typically 3.8-4.0 ppm).

-

-

¹³C NMR: Six distinct carbon signals are expected. The chemical shifts will be heavily influenced by the attached heteroatoms. The carbon attached to iodine (C3) will be significantly shielded, appearing at a relatively low chemical shift, while the carbon attached to fluorine (C2) will show a large C-F coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. This signal will be split into a doublet by the adjacent proton at C6.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 253. A characteristic isotopic pattern for a compound containing one iodine atom would be evident. Common fragmentation pathways would likely involve the loss of the methoxy group, iodine, or fluorine.

Infrared (IR) Spectroscopy

Key vibrational frequencies would include:

-

C=C and C=N stretching: ~1550-1600 cm⁻¹ (characteristic of the pyridine ring).

-

C-O stretching (aryl ether): ~1250-1300 cm⁻¹ (strong).

-

C-F stretching: ~1200-1250 cm⁻¹ (strong).

-

C-H stretching (aromatic and methyl): ~2850-3100 cm⁻¹.

Caption: A typical workflow for the purification and characterization of the title compound.

Synthesis and Reactivity

Plausible Synthetic Pathway

A robust synthetic route to 2-fluoro-3-iodo-5-methoxypyridine can be proposed based on established pyridine chemistry, likely starting from a commercially available precursor like 5-methoxy-2-aminopyridine.

Rationale: The proposed sequence introduces the halogen substituents in a strategic order. The fluorine is introduced first via a Sandmeyer-like or Balz-Schiemann reaction, which is a reliable method for converting an amino group to a fluoro group on an aromatic ring. The subsequent iodination is directed to the C3 position, which is activated by the ortho-amino (now fluoro) and para-methoxy groups.

Step-by-Step Protocol:

-

Fluorination via Diazotization (Balz-Schiemann Reaction):

-

Dissolve 5-methoxy-2-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (0-5 °C).

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt in situ.

-

Gently warm the mixture to induce thermal decomposition of the diazonium salt, which releases nitrogen gas and installs the fluorine atom at the C2 position to yield 2-fluoro-5-methoxypyridine.[8]

-

Extract the product with an organic solvent and purify.

-

-

Regioselective Iodination:

-

Dissolve the resulting 2-fluoro-5-methoxypyridine in a suitable solvent, such as ethanol or acetic acid.

-

Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine and a silver salt (e.g., silver sulfate).[9] The presence of the C2-fluoro and C5-methoxy groups directs the electrophilic iodination to the C3 position.

-

Stir the reaction at ambient temperature until completion, monitored by TLC or LC-MS.

-

Work up the reaction by quenching any excess iodine, extracting the product, and purifying by column chromatography to yield the final product, 2-fluoro-3-iodo-5-methoxypyridine.

-

Key Reactivity Profile

The synthetic utility of this compound stems from the orthogonal reactivity of its substituents. The C-I bond is the primary site for elaboration via cross-coupling chemistry.

Expertise Insight: The electron-withdrawing nature of the 2-fluoro substituent and the pyridine nitrogen atom makes the C3 carbon atom more electrophilic. This enhances its reactivity towards the oxidative addition step in palladium-catalyzed cross-coupling cycles, which is often rate-limiting.[4]

Caption: Major synthetic transformations utilizing the C-I bond.

Applications in Research and Development

2-Fluoro-3-iodo-5-methoxypyridine is not typically an end-product but rather a high-value intermediate for accessing novel chemical entities.

-

Medicinal Chemistry: It serves as a key building block for generating libraries of compounds for high-throughput screening. Its structure allows for systematic exploration of the chemical space around the pyridine core, aiding in the identification of lead compounds and the optimization of structure-activity relationships (SAR). The fluorinated pyridine motif is present in molecules targeting a wide range of diseases.[3]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the synthesis of new pesticides and herbicides. The inclusion of fluorine can enhance the efficacy and environmental stability of these agents.[10]

-

Materials Science: Halogenated pyridines can be incorporated into polymers and other advanced materials to impart specific properties such as thermal stability or altered electronic characteristics.

Safety, Handling, and Storage

Trustworthiness: A thorough understanding of safety is paramount. While a specific Safety Data Sheet (SDS) for 2-fluoro-3-iodo-5-methoxypyridine is not available, a hazard assessment based on structurally related compounds provides a reliable guide.[11][12][13]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Protect from light and moisture to prevent degradation.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45079809, 2-Fluoro-3-methoxypyridine. Retrieved from [Link].

-

Manas Petro Chem. 2 Fluoro 3 Iodo 5 Methylpyridine. Retrieved from [Link].

- Pouchert, C.J. (1983). The Aldrich Library of NMR Spectra, Edition 2. Aldrich Chemical Company. Note: General reference for NMR principles, specific data for the title compound is not available.

-

SpectraBase. Compound: 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link].

- Google Patents (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Al-Zoubi, W., Al-Masri, H. S., & Liu, Y. F. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, Volume 15, 4397–4427. [Link].

- Inam, M., et al. (2023). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Polycyclic Aromatic Compounds. DOI: 10.1080/10406638.2023.2201309.

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(2), 297-333. [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Purity 2-Fluoro-3-iodo-5-methylpyridine: A Guide for R&D. Retrieved from [Link].

- Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ChemInform, 45(48). Note: Provides access to scientific literature discussing relevant reaction mechanisms.

-

Iqbal, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4194. [Link].

-

Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Retrieved from [Link].

-

Chemsrc. 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [Link].

- Google Patents (2013). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(2), 297-333. [Link].

- Jo, S., et al. (2021). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Journal of the Korean Chemical Society, 65(3), 159-170.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 6. 3-Bromo-5-methoxypyridine 97 50720-12-2 [sigmaaldrich.com]

- 7. 757950-13-3 CAS MSDS (3-FLUORO-5-IODO-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 9. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

2-Fluoro-3-iodo-5-methoxypyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-iodo-5-methoxypyridine

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-Fluoro-3-iodo-5-methoxypyridine, a key building block in modern medicinal chemistry. The strategic arrangement of its functional groups—a fluorine atom, a reactive iodine atom, and a methoxy group—on a pyridine scaffold makes it an exceptionally valuable intermediate for the development of novel therapeutics. This document details a robust synthetic protocol, explains the causal mechanisms behind the chosen methodology, outlines a suite of analytical techniques for structural verification and purity assessment, and discusses the compound's significance in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights.

Introduction: The Strategic Value of Functionalized Fluoropyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorinated compounds frequently demonstrate enhanced metabolic stability, improved lipophilicity, and stronger binding affinities for biological targets.[1] Within this chemical space, fluorinated pyridine derivatives are particularly prominent. The pyridine ring is a common motif in approved drugs, and its functionalization allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.[2]

2-Fluoro-3-iodo-5-methoxypyridine (CAS No. 153034-78-7) is a prime example of a highly versatile synthetic intermediate.[1] Its utility stems from the unique interplay of its substituents:

-

2-Fluoro Group: The fluorine atom at the 2-position significantly alters the electronic properties of the pyridine ring and serves as a handle for nucleophilic aromatic substitution (SNAr) reactions.[3] Reactions at this position are often faster compared to those with other halogens like chlorine.[3]

-

3-Iodo Group: The iodine atom is a versatile functional group, ideal for introduction into complex molecules via established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] Its position ortho to the fluorine atom provides a unique substitution pattern for building molecular complexity.

-

5-Methoxy Group: This electron-donating group influences the reactivity of the pyridine ring and can modulate the compound's solubility and metabolic stability.[2][4]

This guide provides a detailed exploration of the synthesis and rigorous characterization required to produce high-purity 2-Fluoro-3-iodo-5-methoxypyridine for demanding research and development applications.

Synthesis of 2-Fluoro-3-iodo-5-methoxypyridine

The most direct and efficient synthesis of the title compound involves the regioselective iodination of a readily available precursor, 2-Fluoro-5-methoxypyridine. This approach leverages the directing effects of the existing substituents to install the iodine atom at the desired C3 position.

Synthetic Workflow

The overall transformation is a directed ortho C-H iodination, a powerful strategy in modern organic synthesis.

Caption: Synthetic workflow for the preparation of 2-Fluoro-3-iodo-5-methoxypyridine.

Mechanistic Rationale: The Basis for Regioselectivity

The success of this synthesis hinges on the directing effects of the fluorine and methoxy substituents on the pyridine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Ring Activation: The methoxy group at the 5-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack.

-

Directing Effects: Both the fluorine and methoxy groups are ortho-, para- directing. The fluorine at C2 directs towards C3. The methoxy group at C5 directs towards C4 and C6. The C3 position is strongly activated by the adjacent fluorine atom and is sterically accessible, making it the most favorable site for electrophilic iodination.

-

Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine species (I⁺). It is preferred over harsher reagents to avoid side reactions.

Caption: Simplified mechanism of electrophilic iodination at the C3 position.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Materials and Reagents:

-

2-Fluoro-5-methoxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-Fluoro-5-methoxypyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove unreacted iodine), saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-Fluoro-3-iodo-5-methoxypyridine as a solid.

Characterization and Quality Control

Unambiguous characterization is critical to validate the structure and ensure the purity of the final product, which is essential for its use in subsequent synthetic steps.[5]

Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₅FINO |

| Molecular Weight | 252.01 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥98% (by HPLC) |

Spectroscopic and Chromatographic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the substitution pattern.

-

Expected Peaks: Two distinct signals in the aromatic region, each corresponding to the protons at the C4 and C6 positions. The methoxy group will appear as a singlet around 3.9 ppm.

-

Causality: The signals for the pyridine protons will appear as doublets due to coupling with the fluorine atom. The absence of a signal for a C3 proton confirms successful iodination at that position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton of the molecule.

-

Expected Peaks: Six distinct signals are expected, five for the pyridine ring carbons and one for the methoxy carbon.

-

Causality: The carbons attached to or near the fluorine atom will exhibit characteristic splitting (C-F coupling), providing definitive evidence of the fluorine's position. The C3 signal will be significantly shifted downfield due to the attachment of the iodine atom.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Expected M/Z: The molecular ion peak [M]⁺ should be observed at m/z 252. Isotopic patterns corresponding to the presence of iodine will also be visible.

-

Causality: High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing unequivocal proof of the chemical formula.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product.

-

Methodology: A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically used. Detection is performed using a UV detector.

-

Validation: A purity level of ≥98% is standard for this intermediate to be used in drug discovery pipelines, ensuring reproducible results in subsequent reactions.[5]

Applications in Drug Discovery and Development

2-Fluoro-3-iodo-5-methoxypyridine is not an active pharmaceutical ingredient itself, but rather a high-value building block for creating them.[1]

-

Scaffold for Complex Molecules: The orthogonal reactivity of the iodo and fluoro groups allows for sequential, selective functionalization. For instance, the iodine can be used in a Suzuki coupling to introduce an aryl group, followed by a nucleophilic substitution at the fluorine position.

-

Protein Kinase Inhibitors: Many modern targeted therapies, particularly in oncology, are protein kinase inhibitors. The substituted pyridine core is a common feature in these drugs, and this intermediate provides a direct route to novel analogues.[1]

-

Compound Library Generation: The ability to readily functionalize this scaffold enables medicinal chemists to rapidly generate libraries of related compounds for high-throughput screening, accelerating the hit-to-lead optimization process.[1]

Safety and Handling

Proper handling of all chemical reagents is paramount. Users should consult the Safety Data Sheet (SDS) before use.

-

GHS Hazard Statements: Based on similar compounds, 2-Fluoro-3-iodo-5-methoxypyridine is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

2-Fluoro-3-iodo-5-methoxypyridine is a strategically important intermediate whose value is derived from its unique combination of reactive functional groups. The synthetic route presented here, based on directed ortho-iodination, is efficient and regioselective. Rigorous analytical characterization using a combination of NMR, MS, and HPLC is essential to ensure the quality required for its successful application in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile chemical tool.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine.

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Hoye, A. T., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.

- Khotke, K. R., et al. (N/A). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.

- PubChem. (N/A). 2-Fluoro-3-methoxypyridine. National Center for Biotechnology Information.

- Google Patents. (N/A). Preparation method of fluoropyridine compounds.

- Ningbo HuaXi Bio-tech Co., Ltd. (2026). Sourcing High-Purity 2-Fluoro-3-iodo-5-methylpyridine: A Guide for R&D.

- CymitQuimica. (N/A). CAS 884495-13-0: 5-Fluoro-4-iodo-2-methoxypyridine.

- Google Patents. (N/A). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Douglas, A. W., et al. (N/A). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH.

- ChemicalBook. (2025). 2-Fluoro-3-iodo-5-methylpyridine.

- ResearchGate. (2020). Metal-Free Directed ortho C-H Iodination: Synthesis of 2'-Iodobiaryl-2-carbonitriles.

- ChemicalBook. (N/A). 2-Fluoropyridine(372-48-5) 1H NMR spectrum.

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

Sources

Spectral data of 2-Fluoro-3-iodo-5-methoxypyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Fluoro-3-iodo-5-methoxypyridine

This guide provides a comprehensive analysis of the expected spectral data for 2-Fluoro-3-iodo-5-methoxypyridine (C₆H₅FINO), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Substituted fluorinated pyridines are crucial intermediates in drug discovery, where the strategic placement of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity.[1] This document serves as a predictive reference for scientists working with this compound, offering detailed interpretations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

The causality behind spectral features is explored, providing not just data, but a framework for understanding the structural underpinnings of the observed and predicted spectral signatures.

Molecular Structure and Overview

2-Fluoro-3-iodo-5-methoxypyridine is a heterocyclic aromatic compound with a unique substitution pattern that dictates its spectral behavior. The interplay between the electron-withdrawing fluorine and iodine atoms, the electron-donating methoxy group, and the inherent electronic nature of the pyridine ring creates a distinct spectroscopic fingerprint.

Caption: Molecular structure of 2-Fluoro-3-iodo-5-methoxypyridine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Fluoro-3-iodo-5-methoxypyridine, both ¹H and ¹³C NMR will provide definitive information about its structure due to the low symmetry of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the three methoxy protons.

-

Aromatic Protons (H-4 and H-6): The electronic environment of the two protons on the pyridine ring is significantly different. H-6 is adjacent to the nitrogen atom and will be deshielded, appearing further downfield. H-4 is situated between the methoxy and iodo-substituted carbons. The methoxy group is electron-donating, which would shield H-4, while the iodo group is weakly electron-withdrawing. The fluorine at C-2 will introduce through-space and through-bond coupling to nearby protons, further complicating the spectrum.

-

H-6 Signal: Expected to be a doublet of doublets (dd) due to coupling with H-4 (small, ⁴J meta-coupling) and the fluorine at C-2 (⁴J H-F coupling). Predicted chemical shift: ~8.0-8.2 ppm.

-

H-4 Signal: Expected to be a doublet due to coupling with H-6 (⁴J meta-coupling). It may also show a smaller coupling to the fluorine (⁴J H-F coupling). Predicted chemical shift: ~7.3-7.5 ppm.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its position will be characteristic of an aryl methyl ether.

-

-OCH₃ Signal: Predicted chemical shift: ~3.9-4.0 ppm.

-

Predicted ¹³C NMR Spectrum

The molecule's lack of symmetry means that all six carbons in the pyridine ring, plus the methoxy carbon, are unique and should produce seven distinct signals in the ¹³C NMR spectrum. The presence of fluorine will cause signals to appear as doublets due to C-F coupling, which is a key diagnostic feature.

-

C-2 (Carbon bearing Fluorine): This carbon will be directly bonded to fluorine, resulting in a large one-bond coupling constant (¹J C-F) of approximately 220-250 Hz. It will be significantly deshielded by the adjacent nitrogen and the fluorine.

-

C-3 (Carbon bearing Iodine): The "heavy atom effect" of iodine will cause this carbon's signal to be shifted significantly upfield. This is a highly characteristic feature for iodo-substituted carbons.

-

C-5 (Carbon bearing Methoxy): This carbon will be deshielded by the attached oxygen atom.

-

C-4 and C-6: These carbons will show smaller C-F coupling constants (²J, ³J).

-

Methoxy Carbon (-OCH₃): This signal will appear in the typical region for methoxy carbons, around 55-60 ppm.

Data Summary: Predicted NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Predicted C-F Coupling (Hz) |

| H-4 | 7.3 - 7.5 | d | ~125 - 130 | ³J ≈ 5-10 |

| H-6 | 8.0 - 8.2 | dd | ~140 - 145 | ³J ≈ 3-5 |

| -OCH₃ | 3.9 - 4.0 | s | ~55 - 60 | N/A |

| C-2 | N/A | N/A | ~158 - 162 | ¹J ≈ 220-250 |

| C-3 | N/A | N/A | ~85 - 95 | ²J ≈ 20-25 |

| C-5 | N/A | N/A | ~150 - 155 | ⁴J ≈ 1-3 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-3-iodo-5-methoxypyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue.

-

Instrument Setup: Use a standard 5 mm NMR tube. Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: Standard workflow for NMR sample analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Fluoro-3-iodo-5-methoxypyridine will be dominated by absorptions from the aromatic ring and its substituents.

Predicted IR Spectrum Analysis

-

Aromatic C-H Stretch: A weak to medium absorption is expected above 3000 cm⁻¹, characteristic of sp² C-H bonds.

-

Aliphatic C-H Stretch: The methoxy group will show medium to strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region.

-

C=C and C=N Ring Vibrations: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. These are often sharp and can be diagnostic for aromatic heterocycles.

-

C-O Stretch: A strong absorption corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ range.

-

C-F Stretch: A strong, characteristic absorption for the C-F bond is expected in the 1000-1100 cm⁻¹ region.

-

C-I Stretch: The C-I bond vibration occurs at low frequencies, typically in the 500-600 cm⁻¹ range, which may be at the edge of or outside the standard mid-IR range.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Weak-Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium-Strong | Aliphatic C-H Stretch (-OCH₃) |

| 1400 - 1600 | Medium-Strong | Aromatic Ring (C=C and C=N) Stretches |

| 1200 - 1275 | Strong | Aryl-Alkyl Ether Asymmetric C-O Stretch |

| 1000 - 1100 | Strong | C-F Stretch |

| 500 - 600 | Medium | C-I Stretch |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet. The key is to minimize scattering by ensuring the sample is well-dispersed and the pellet is clear.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while the fragmentation pattern gives clues about the molecule's structure.

Predicted Mass Spectrum Analysis

The molecular formula is C₆H₅FINO. The monoisotopic mass is approximately 252.94 Da.[2]

-

Molecular Ion (M⁺•): In an Electron Ionization (EI) experiment, a clear molecular ion peak is expected at m/z ≈ 253. The isotopic pattern will be distinctive due to the presence of iodine (¹²⁷I is 100% abundant).

-

Fragmentation Patterns: The molecular ion is energetically unstable and will break into smaller, characteristic fragments.[3] The choice of which bonds break is dictated by bond strength and fragment stability.

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methyl ethers is the loss of the methyl group, leading to a fragment at [M-15]⁺. This would result in a peak at m/z ≈ 238.

-

Loss of Iodine Radical (•I): The C-I bond is relatively weak, and its cleavage would result in the loss of an iodine radical, giving a fragment at [M-127]⁺. This would result in a peak at m/z ≈ 126.

-

Loss of a Methoxy Radical (•OCH₃): Loss of the entire methoxy group would lead to a fragment at [M-31]⁺, resulting in a peak at m/z ≈ 222.

-

Other Fragments: Further fragmentation of the pyridine ring is possible, but the initial losses described above are expected to be the most significant.

-

Data Summary: Predicted Mass Spectrometry Data

| m/z (Predicted) | Identity | Notes |

| ~253 | [M]⁺• (Molecular Ion) | The most important peak for confirming molecular weight. |

| ~238 | [M - CH₃]⁺ | Common loss from the methoxy group. |

| ~222 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| ~126 | [M - I]⁺ | Resulting from the cleavage of the weak C-I bond. |

Note: Predicted m/z values are nominal masses. High-resolution analysis would yield more precise values.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup (Gas Chromatograph):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

-

Employ a temperature program that allows for the elution of the compound without decomposition.

-

-

Instrument Setup (Mass Spectrometer):

-

The MS is typically operated in Electron Ionization (EI) mode at 70 eV. This standard energy allows for reproducible fragmentation and comparison with library spectra.[4]

-

Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-300).

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Caption: General workflow for GC-MS analysis.

Conclusion

The structural characterization of 2-Fluoro-3-iodo-5-methoxypyridine can be confidently achieved through a combination of NMR, IR, and MS techniques. The predicted spectra reveal a set of unique fingerprints: ¹H and ¹³C NMR spectra defined by the molecule's low symmetry and C-F couplings, an IR spectrum showing characteristic C-F and C-O stretches, and a mass spectrum with a clear molecular ion and predictable fragmentation pathways involving the loss of methyl, methoxy, and iodo moieties. This guide provides a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate, facilitating its application in drug development and chemical research.

References

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-3-iodo-5-methoxypyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

PubMed. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Manas Petro Chem. (n.d.). 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. Retrieved from [Link]

-

University of Tübingen. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-iodo-5-methoxypyridine

This guide provides a detailed analysis and prediction of the ¹H NMR spectrum of 2-Fluoro-3-iodo-5-methoxypyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. Given the absence of a publicly available experimental spectrum, this document offers a comprehensive theoretical framework for understanding and predicting the spectral features of this molecule. The principles outlined herein are grounded in fundamental NMR theory and data from analogous compounds.

Introduction: The Significance of 2-Fluoro-3-iodo-5-methoxypyridine

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals. The specific compound, 2-Fluoro-3-iodo-5-methoxypyridine, incorporates several key functional groups that can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom provides a site for further chemical modification, and the methoxy group can modulate the electronic properties of the pyridine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. A detailed understanding of the ¹H NMR spectrum is crucial for confirming the identity and purity of synthesized compounds and for studying their interactions with biological targets.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Fluoro-3-iodo-5-methoxypyridine is predicted to exhibit three distinct signals: a singlet for the methoxy group protons and two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The prediction of their chemical shifts and coupling constants is based on the principle of substituent additivity, using pyridine as the base molecule and considering the effects of the fluoro, iodo, and methoxy groups.

Molecular Structure and Proton Designations:

Caption: Molecular structure of 2-Fluoro-3-iodo-5-methoxypyridine with proton designations.

Predicted Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OCH₃ | ~ 3.9 | Singlet | N/A |

| H-4 | ~ 7.5 - 7.8 | Doublet | ⁴J(H-F) ≈ 2-4 Hz |

| H-6 | ~ 8.0 - 8.3 | Doublet | ⁴J(H-F) ≈ 1-3 Hz |

Rationale for Predictions:

-

OCH₃ (Methoxy Protons): The methoxy group is an electron-donating group, which typically shields protons. In substituted pyridines and other aromatic systems, the chemical shift for a methoxy group is generally observed in the range of 3.8-4.1 ppm.[1] Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

H-4: This proton is influenced by all three substituents. The fluorine at C-2 and the iodine at C-3 are electron-withdrawing groups that will deshield H-4, shifting it downfield from the typical position of a β-proton in pyridine (~7.5 ppm). The methoxy group at C-5 is electron-donating and will have a shielding effect, moving the signal slightly upfield. The net effect is a predicted chemical shift in the range of 7.5 - 7.8 ppm. The most significant coupling for H-4 is expected to be a four-bond coupling to the fluorine atom (⁴JH-F), resulting in a doublet with a small coupling constant, typically in the range of 2-4 Hz for aromatic systems.[2]

-

H-6: This proton is ortho to the nitrogen atom, which strongly deshields it, placing its chemical shift significantly downfield. The fluorine at C-2 will also have a deshielding effect. The methoxy group at C-5, being para to H-6, will exert a shielding effect. The overall prediction for the chemical shift of H-6 is in the range of 8.0 - 8.3 ppm. H-6 will also exhibit a four-bond coupling to the fluorine atom (⁴JH-F), appearing as a doublet with a coupling constant typically between 1-3 Hz.[2]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-Fluoro-3-iodo-5-methoxypyridine, the following experimental protocol is recommended.

3.1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice as it is a common solvent for organic molecules and is unlikely to interact strongly with the analyte.[3] If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered, although these solvents can cause shifts in the proton resonances.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

3.2. NMR Spectrometer Parameters:

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the small H-F coupling constants.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Number of Scans (NS): Start with 16 or 32 scans to obtain a good signal-to-noise ratio. This can be adjusted based on the initial spectrum.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for ¹H NMR.

-

Acquisition Time (AQ): An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of 12-16 ppm should be adequate to cover the expected chemical shift range.

-

3.3. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking and Coupling Constant Measurement: Accurately pick the peaks and measure the coupling constants (J-values) in Hertz.

Experimental Workflow Diagram:

Caption: Recommended workflow for acquiring the ¹H NMR spectrum.

Interpretation and Structural Verification

The acquired ¹H NMR spectrum should be carefully analyzed to confirm the structure of 2-Fluoro-3-iodo-5-methoxypyridine.

-

Chemical Shifts: The observed chemical shifts of the aromatic protons and the methoxy group should be within the predicted ranges.

-

Integration: The integral ratios should correspond to the number of protons in each environment (3H for OCH₃, 1H for H-4, and 1H for H-6).

-

Multiplicity and Coupling Constants: The splitting patterns (doublets for the aromatic protons) and the measured H-F coupling constants are critical for confirming the assignment. Long-range H-F couplings are a characteristic feature of fluorinated aromatic compounds.[4]

Further confirmation of the structure can be achieved through two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to confirm the absence of H-H coupling between the aromatic protons, and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate the protons with their directly attached and long-range coupled carbon atoms, respectively.

Conclusion

This technical guide provides a comprehensive theoretical framework for the ¹H NMR spectrum of 2-Fluoro-3-iodo-5-methoxypyridine. While an experimental spectrum is not currently available in the public domain, the predictions based on established principles of NMR spectroscopy offer a robust starting point for researchers working with this compound. The detailed experimental protocol outlined in this guide provides a clear path for acquiring a high-quality spectrum, which is essential for the structural verification and further investigation of this promising molecule in the fields of drug discovery and materials science.

References

-

ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]

-

Journal of the American Chemical Society. (2024, January 23). The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

- Google Books. (n.d.). Fluorine Coupling Constants.

-

National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Methoxypyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, January 16). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18 ¹. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ACS Publications. (2024, January 19). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1-iodopropane. Retrieved from [Link]

-

Manas Petro Chem. (n.d.). 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. Retrieved from [Link]

Sources

An In-depth Technical Guide on the 13C NMR Analysis of 2-Fluoro-3-Halopyridines

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: The Analytical Challenge and Strategic Importance of 2-Fluoro-3-Halopyridines

In the landscape of modern medicinal chemistry, the 2-fluoro-3-halopyridine scaffold has emerged as a cornerstone structural motif. Its prevalence in pharmaceuticals and agrochemicals is a testament to the profound influence that fluorine and halogen substituents have on molecular properties, including metabolic stability, lipophilicity, and binding affinity.[1] The precise and unambiguous structural characterization of these molecules is therefore not merely an academic exercise but a critical step in the drug discovery and development pipeline.

Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the carbon framework of these complex heterocycles. However, the interpretation of their 13C NMR spectra is often challenging. The presence of the spin-active 19F nucleus introduces through-bond carbon-fluorine (nJCF) couplings, which split the 13C signals into multiplets. These coupling constants, particularly the large one-bond (¹JCF) coupling, can be on the order of 250 Hz, leading to potential signal overlap and complicating spectral assignment.[2]

Part 1: The Theoretical Framework - Unraveling Substituent Effects

The chemical shift (δ) of each carbon atom in the pyridine ring is a sensitive probe of its local electronic environment. The introduction of a highly electronegative fluorine atom at C2 and a halogen (Cl, Br, or I) at C3 creates a complex interplay of electronic effects that governs the final appearance of the 13C NMR spectrum.

-

Inductive Effects: Both fluorine and the C3-halogen exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bond framework. This effect is strongest at the directly attached carbons (ipso-carbons C2 and C3) and decreases with distance. Fluorine is the most electronegative element, and its -I effect is dominant.

-

Resonance Effects: The halogens possess lone pairs of electrons that can be donated into the pyridine π-system, a +M (mesomeric) or resonance effect. This effect opposes the inductive withdrawal and tends to increase electron density at the ortho and para positions. For halogens, this resonance donation is weakest for fluorine and increases down the group, although the inductive effect remains dominant for all.

-

Heavy Atom Effect: For the heavier halogens (bromine and especially iodine), the internal heavy atom effect can influence the chemical shifts of nearby carbons, typically causing a shielding (upfield shift) of the directly attached carbon.

-

Carbon-Fluorine (C-F) Coupling: A key feature of the 13C NMR spectra of these compounds is the presence of spin-spin coupling between 13C and 19F nuclei. The magnitude of the coupling constant (J) depends on the number of bonds separating the two nuclei (n) and provides invaluable structural information.

Part 2: A Comparative Analysis of Predicted 13C NMR Data

To illustrate the trends in 13C NMR spectra across the 2-fluoro-3-halopyridine series, the following data was generated using advanced NMR prediction algorithms. This data provides a reliable basis for understanding the impact of the C3 halogen on the chemical shifts and coupling constants.

Table 1: Predicted 13C NMR Data for 2-Fluoro-3-halopyridines in CDCl₃

| Carbon | 2-Fluoro-3-chloropyridine | 2-Fluoro-3-bromopyridine | 2-Fluoro-3-iodopyridine |

| C2 | δ: 158.5 (d, ¹JCF ≈ 245 Hz) | δ: 159.2 (d, ¹JCF ≈ 246 Hz) | δ: 161.1 (d, ¹JCF ≈ 248 Hz) |

| C3 | δ: 121.0 (d, ²JCF ≈ 20 Hz) | δ: 112.5 (d, ²JCF ≈ 21 Hz) | δ: 95.5 (d, ²JCF ≈ 22 Hz) |

| C4 | δ: 142.0 (d, ³JCF ≈ 15 Hz) | δ: 145.0 (d, ³JCF ≈ 15 Hz) | δ: 150.8 (d, ³JCF ≈ 14 Hz) |

| C5 | δ: 123.5 (d, ⁴JCF ≈ 4 Hz) | δ: 124.0 (d, ⁴JCF ≈ 4 Hz) | δ: 125.0 (d, ⁴JCF ≈ 4 Hz) |

| C6 | δ: 147.0 (d, ³JCF ≈ 8 Hz) | δ: 147.5 (d, ³JCF ≈ 8 Hz) | δ: 148.5 (d, ³JCF ≈ 8 Hz) |

| Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. 'd' denotes a doublet. |

Interpretation of Spectral Trends:

-

C2 (Carbon-bearing Fluorine): This carbon resonates far downfield due to the powerful deshielding effect of the directly attached fluorine. The chemical shift shows a slight downfield trend as the C3 halogen gets larger, which may be attributed to changes in the overall ring electronics. The defining feature is the very large one-bond C-F coupling (¹JCF) of approximately 245-248 Hz, which is a hallmark of a C-F bond.

-

C3 (Carbon-bearing Halogen): This carbon shows the most dramatic change across the series. The chemical shift moves significantly upfield from the chloro to the iodo derivative. This is a classic example of the heavy atom effect, where the large electron cloud of iodine induces significant shielding. The signal is a doublet due to two-bond coupling to fluorine (²JCF).

-

C4: The C4 carbon's chemical shift moves progressively downfield from the chloro to the iodo analog. This position is para to the C-F bond and meta to the C-X bond, making it sensitive to the combined electronic effects. It appears as a doublet due to a three-bond coupling to fluorine.

-

C5: This carbon is least affected by the substituent changes, showing only minor shifts across the series. The four-bond C-F coupling is small and may not always be resolved in experimental spectra, potentially appearing as a broadened singlet.

-

C6: Being ortho to the nitrogen and meta to the fluorine, C6 is found downfield. Its chemical shift experiences a slight downfield trend with the increasing size of the C3 halogen.

Part 3: Experimental Design and Protocol

Acquiring high-quality, interpretable 13C NMR spectra for these compounds requires careful attention to experimental parameters. The low natural abundance of 13C and the presence of C-F coupling necessitate a well-designed protocol.

Step-by-Step Experimental Workflow:

-

Sample Preparation:

-

Dissolve 15-30 mg of the 2-fluoro-3-halopyridine sample in approximately 0.7 mL of a deuterated solvent (CDCl₃ is standard).

-

Ensure the solvent is free from moisture and other impurities.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Configuration:

-

Utilize a high-field NMR spectrometer (≥ 400 MHz) to maximize chemical shift dispersion.

-

Perform standard tuning and matching of the 13C probe.

-

Execute automated shimming procedures to optimize magnetic field homogeneity.

-

-

Acquisition Parameters (Proton Decoupled 13C):

-

Experiment: A standard single-pulse 13C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): Set to ~250 ppm, centered around 100 ppm.

-

Acquisition Time (AQ): At least 1.5 seconds to ensure adequate digital resolution.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point. For quantitative measurements, a longer delay (5-10 s) is necessary.

-

Number of Scans (NS): Typically 1024 scans or more are required to achieve a good signal-to-noise ratio, especially for the carbon signals split by fluorine coupling.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

Data Processing:

-

Apply a line broadening (LB) of 1-2 Hz using an exponential multiplication function to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by careful phasing and baseline correction.

-

Reference the spectrum using the solvent signal (CDCl₃ at δ 77.16 ppm).

-

Part 4: Visualizing Key Structural Relationships

Understanding the through-bond coupling pathways is essential for correct spectral assignment. The following diagrams illustrate these relationships.

Caption: Core chemical structure of 2-fluoro-3-halopyridines.

Caption: Visualization of nJCF coupling pathways from the ¹⁹F nucleus.

Conclusion and Outlook

The 13C NMR analysis of 2-fluoro-3-halopyridines is a powerful, albeit complex, method for structural verification. A thorough understanding of the interplay between inductive effects, resonance, heavy atom effects, and carbon-fluorine coupling constants is essential for accurate spectral interpretation. By leveraging both experimental data from related structures and high-quality predicted spectra, researchers can confidently assign the carbon resonances and confirm the identity and purity of these vital chemical entities. The systematic approach outlined in this guide provides a robust framework for navigating the intricacies of these spectra, thereby facilitating and accelerating the research and development of novel therapeutics and agrochemicals.

References

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from ACD/Labs website. [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. Retrieved from University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMRDB. (n.d.). NMR Database. [Link]

-

Wilkie, C. A., Lin, G.-Y., & Haworth, D. T. (1979). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. Journal of Solid State Chemistry, 30(2), 197-201. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of fluorinated aromatic compounds. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]

Sources

Reactivity and stability of 2-Fluoro-3-iodo-5-methoxypyridine

An In-Depth Technical Guide to the Reactivity and Stability of 2-Fluoro-3-iodo-5-methoxypyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable tools for the design of novel therapeutics. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. Within this class of valuable intermediates, 2-Fluoro-3-iodo-5-methoxypyridine stands out as a particularly versatile and powerful building block. Its unique trifunctional substitution pattern offers chemists a scaffold with distinct and orthogonal reactive sites.

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 2-Fluoro-3-iodo-5-methoxypyridine. We will delve into the electronic nature of the molecule, explore its behavior in key synthetic transformations, and provide field-proven protocols and handling guidelines. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique synthetic potential of this reagent.

Molecular Structure and Physicochemical Properties

The reactivity of 2-Fluoro-3-iodo-5-methoxypyridine is a direct consequence of the interplay between its substituents and the pyridine core. The electron-withdrawing pyridine nitrogen, combined with the powerful inductive effect of the C2-fluorine, renders the ring electron-deficient. This is partially counteracted by the electron-donating resonance effect of the C5-methoxy group. The carbon-iodine bond at the C3 position is the most labile site for metal-catalyzed cross-coupling and metal-halogen exchange.

Caption: Key reactivity hotspots of 2-Fluoro-3-iodo-5-methoxypyridine.

A. Palladium-Catalyzed Cross-Coupling Reactions (at C3-Iodo)

Expertise & Rationale: The carbon-iodine bond is significantly weaker and more polarizable than carbon-fluorine or carbon-hydrogen bonds, making it the preferred site for oxidative addition to a low-valent palladium(0) complex. This selectivity is the cornerstone of its use in cross-coupling chemistry. The Suzuki-Miyaura reaction is a premier choice for forming C(sp²)-C(sp²) bonds due to its high functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[2][3][4]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is designed to be self-validating. Successful execution should yield the desired product, which can be easily characterized by LC-MS and NMR to confirm the regioselective coupling at the C3 position.

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-Fluoro-3-iodo-5-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a phosphine ligand like SPhos (0.1 eq). The choice of ligand can be critical for yield and reaction rate.[2]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/water.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-16 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

Validation: The expected product, 2-fluoro-5-methoxy-3-phenylpyridine, should be characterized. The disappearance of the starting material and the appearance of a new, less polar spot on TLC are initial indicators of success. Mass spectrometry should show the correct molecular ion peak, and ¹H NMR will confirm the introduction of the phenyl group and the retention of the C2-fluoro and C5-methoxy substituents.

B. Metal-Halogen Exchange and Lithiation (at C3-Iodo)

Expertise & Rationale: For the synthesis of derivatives where a nucleophilic carbon is required, metal-halogen exchange is the most efficient strategy. The high reactivity of the C-I bond allows for rapid exchange with common organolithium or Grignard reagents at very low temperatures (typically ≤ -78 °C).[5] This approach is vastly superior to direct deprotonation (lithiation of a C-H bond), as the acidity of the ring protons is much lower than the reactivity of the C-I bond. Precise temperature control is critical; allowing the reaction to warm prematurely can lead to undesired side reactions or decomposition of the highly reactive organometallic intermediate.[6]

Field-Proven Protocol: Lithiation and Trapping with an Electrophile (e.g., DMF)

This protocol's self-validating nature comes from the specific trapping of the intermediate. Formation of the aldehyde product is direct evidence of a successful metal-halogen exchange at the C3 position.

-

Setup: In a flame-dried, three-neck flask under a strict inert atmosphere, dissolve 2-Fluoro-3-iodo-5-methoxypyridine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of n-butyllithium (1.05 eq) or isopropylmagnesium chloride (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

-

Electrophile Quench: Add the electrophile, for example, anhydrous N,N-dimethylformamide (DMF, 2.0 eq), dropwise.

-

Warming and Quench: Allow the reaction to stir at -78 °C for another hour before slowly warming to 0 °C. Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.

-

Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

-

Validation: The expected product is 2-fluoro-5-methoxy-pyridine-3-carbaldehyde. Successful formation confirms the regioselective generation of the organometallic species at the C3 position.

-

Safety Note: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All handling must be performed by trained personnel using proper syringe techniques under an inert atmosphere.[7]

C. Nucleophilic Aromatic Substitution (SNAr) (at C2-Fluoro)

Expertise & Rationale: The C2 position of the pyridine ring is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the C2-fluorine atom. In SNAr reactions, fluoride is an excellent leaving group, often showing significantly higher reactivity than chloride under the same conditions.[8] This allows for substitutions to occur under relatively mild conditions, preserving other functional groups in the molecule. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Field-Proven Protocol: Substitution with Sodium Methoxide

-

Reagent Preparation: In a sealed tube or round-bottom flask, dissolve 2-Fluoro-3-iodo-5-methoxypyridine (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

-

Nucleophile Addition: Add sodium methoxide (1.5-2.0 eq), either as a solid or as a solution in methanol.

-

Reaction: Heat the mixture to a temperature between 60-100 °C. The optimal temperature may require screening.

-

Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture and pour it into water. Extract with a suitable organic solvent like ethyl acetate.

-

Purification & Validation: Wash the organic phase with water and brine, dry, and concentrate. Purify by chromatography. The expected product, 2,5-dimethoxy-3-iodopyridine, confirms that substitution occurred at the C2 position, leaving the C3-iodo group intact for subsequent reactions.

Section 2: Stability and Handling

Proper storage and handling are paramount to ensure the integrity of 2-Fluoro-3-iodo-5-methoxypyridine and the safety of laboratory personnel.

General Stability: As a poly-halogenated aromatic compound, it is expected to be a stable solid under standard laboratory conditions. However, iodo-aromatics can be sensitive to light and may slowly discolor over time due to the liberation of trace amounts of iodine. While generally stable to air and moisture for short periods, long-term storage should be under an inert atmosphere to prevent slow degradation.

Table 2: Stability and Safe Handling Summary

| Parameter | Recommendation | Rationale |

|---|---|---|

| Storage Conditions | Store in a tightly sealed container at 2-8 °C in a dry, dark place. [9][10] | Minimizes degradation from light, moisture, and heat. |

| Atmosphere | For long-term storage, flushing with an inert gas (N₂ or Ar) is recommended. | Prevents potential slow oxidation or hydrolysis. |

| Light Sensitivity | Store in an amber or opaque container. | Iodo-compounds can be light-sensitive, leading to decomposition. [9] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. [9] | Pyridine derivatives can react exothermically with strong acids and oxidizers. |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. | Standard practice to prevent skin and eye contact. |

| Handling Area | Handle in a well-ventilated chemical fume hood. [11] | Prevents inhalation of any fine powder or potential vapors. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. [10]| Prevents environmental contamination. |

Conclusion

2-Fluoro-3-iodo-5-methoxypyridine is a high-value synthetic intermediate characterized by its dual reactivity. The C3-iodo position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling and metal-halogen exchange. Concurrently, the C2-fluoro position is activated for nucleophilic aromatic substitution. This orthogonal reactivity, combined with the beneficial electronic properties conferred by the methoxy group, allows for the strategic and sequential elaboration of the pyridine core. A thorough understanding of its stability profile and adherence to proper handling procedures are essential for safely and effectively harnessing the full synthetic potential of this powerful building block in the pursuit of novel chemical entities.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine.

- Stambuli, J. P.; Kuwano, R.; Hartwig, J. F. (2002). The Suzuki Reaction. Angew. Chem. Int. Ed., 41, 4746-4748.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.

- Uchiyama, M., et al. (1988). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, Vol. 27, No. 1.

- Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.

- Carl ROTH. (2025). Safety Data Sheet: Pyridine.

- Washington State University. (n.d.). SPECIAL STORAGE AND HANDLING PROCEDURES.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]